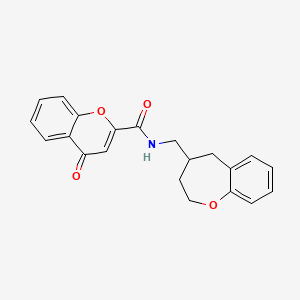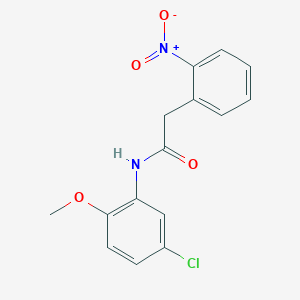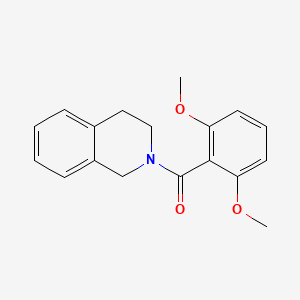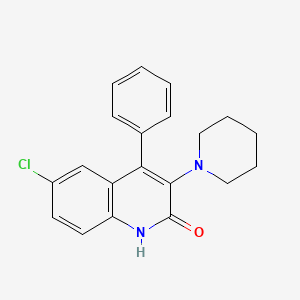![molecular formula C13H12N4O2 B5674573 5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B5674573.png)
5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole” belongs to a class of chemically synthesized heterocyclic compounds characterized by the presence of 1,2,4-oxadiazole and pyrazole rings. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields of chemical research.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of specific reagents to introduce the oxadiazole ring into the molecule. For instance, compounds with the 1,3,4-oxadiazole and pyrazole moieties have been synthesized through cyclization of substituted-benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures (Rai et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray diffraction, which helps in determining the spatial configuration and molecular conformation. The crystal structure analysis reveals detailed information about the molecular geometry and intermolecular interactions, providing insight into the compound's stability and reactivity (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity towards various reagents and conditions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, contributing to the synthesis of a wide range of derivatives with potential biological activities (Rai et al., 2010).
properties
IUPAC Name |
5-[1-(2-methoxyphenyl)pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-15-13(19-16-9)10-7-14-17(8-10)11-5-3-4-6-12(11)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKXLMKVKWAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5674500.png)

![2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5674511.png)
![N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5674525.png)

![2-methoxy-4-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5674548.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5674555.png)
![N-(2-fluorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5674564.png)



![5-methyl-N-({1-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5674600.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5674614.png)